molecular formula C19H21NO2S B2930891 N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1797278-01-3

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2930891
CAS No.: 1797278-01-3
M. Wt: 327.44
InChI Key: GDYSOGGOWZIEEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide, often involves condensation reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The nature of the sulfur reagent plays a crucial role in reaction selectivity .


Physical and Chemical Properties Analysis

Thiophene derivatives, including this compound, exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Chemical Properties

Recent advances in the synthesis of novel functionalized heteroaromatic compounds, including N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide, have led to the discovery of new rearrangements and the revision of structures originally assigned to several molecules. Investigations have uncovered corrections to erroneous reports in literature and presented new rearrangements discovered during the process of verifying older reports. These findings highlight the complexity and the dynamic nature of synthetic chemistry in developing functionalized heteroaromatic compounds (Moustafa et al., 2017).

Biological Activity and Pharmacological Effects

Research on the biological activity and pharmacological effects of structurally similar compounds provides insights into potential applications of this compound:

  • Antioxidant Properties

    Hydroxycinnamic acids and their derivatives, which share structural similarities with the compound , are known for their significant antioxidant activities. These compounds exhibit antioxidant activity by scavenging free radicals and acting as chain-breaking antioxidants, which suggests potential therapeutic applications in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013; Shahidi & Chandrasekara, 2010).

  • Neuroprotective Effects

    The neuroprotective properties of MDMA and its analogues, through modulation of neurotransmitter release, provide a foundation for studying related compounds. These effects include the modulation of cerebral dopaminergic, serotonergic, and cholinergic neurons, suggesting potential research directions for this compound in neuroprotection and the treatment of neurological disorders (Gudelsky & Yamamoto, 2008).

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-18(14-7-3-1-4-8-14)17-12-11-16(23-17)13-20-19(22)15-9-5-2-6-10-15/h1-5,7-8,11-12,15,18,21H,6,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYSOGGOWZIEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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